molecular formula C12H16N2O6S B4890513 N-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-N-methylglycine

N-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-N-methylglycine

Cat. No. B4890513
M. Wt: 316.33 g/mol
InChI Key: HELSPBASORMWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-N-methylglycine, commonly known as Nimesulide, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. This compound was first synthesized in 1982 by the Italian pharmaceutical company, Boehringer Ingelheim, and was approved for medical use in several countries.

Mechanism of Action

Nimesulide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2, which leads to a reduction in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting the production of prostaglandins, Nimesulide reduces inflammation and relieves pain.
Biochemical and Physiological Effects:
Nimesulide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, Nimesulide has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Nimesulide has also been shown to reduce the expression of pro-inflammatory cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

Nimesulide has several advantages as a research tool. It is a potent and selective inhibitor of COX-2, which makes it useful for studying the role of COX-2 in inflammation and pain. It is also relatively stable and has a long half-life, which makes it easy to administer and study. However, Nimesulide has some limitations as a research tool. It is not a selective inhibitor of COX-2 and can also inhibit the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This can lead to gastrointestinal side effects, which may confound the results of experiments.

Future Directions

There are several future directions for research on Nimesulide. One area of research is the development of more selective COX-2 inhibitors that do not inhibit the activity of COX-1. Another area of research is the development of Nimesulide analogs that have improved pharmacokinetic properties and reduced side effects. Finally, research on the antioxidant properties of Nimesulide may lead to the development of new therapies for oxidative stress-related diseases.

Synthesis Methods

The synthesis of Nimesulide involves several steps, including the condensation of 4-methoxy-3-nitrobenzoic acid with methylamine, followed by reduction of the nitro group to an amino group. The resulting compound is then treated with N-methylglycine and sulfonyl chloride to yield Nimesulide.

Scientific Research Applications

Nimesulide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in pain and inflammation. Nimesulide also exhibits antioxidant properties, which may contribute to its therapeutic effects.

properties

IUPAC Name

2-[[4-methoxy-3-(methylcarbamoyl)phenyl]sulfonyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6S/c1-13-12(17)9-6-8(4-5-10(9)20-3)21(18,19)14(2)7-11(15)16/h4-6H,7H2,1-3H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELSPBASORMWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.